molecular formula C8H6N2O3S B14000101 2-Hydroxy-5-nitrobenzyl thiocyanate CAS No. 5394-11-6

2-Hydroxy-5-nitrobenzyl thiocyanate

Cat. No.: B14000101
CAS No.: 5394-11-6
M. Wt: 210.21 g/mol
InChI Key: UJQPFKJEDQKYEF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzyl thiocyanate is an organic compound with a complex structure that includes a hydroxyl group, a nitro group, and a thiocyanate group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-nitrobenzyl thiocyanate typically involves the reaction of 2-Hydroxy-5-nitrobenzyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-5-nitrobenzaldehyde.

    Reduction: Formation of 2-Hydroxy-5-aminobenzyl thiocyanate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-nitrobenzyl thiocyanate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzyl chloride
  • 2-Hydroxy-5-nitrobenzyl alcohol
  • 2-Hydroxy-5-nitrobenzyl bromide

Uniqueness

2-Hydroxy-5-nitrobenzyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydroxyl, nitro, and thiocyanate groups in a single molecule provides a versatile platform for chemical modifications and biological interactions.

Properties

CAS No.

5394-11-6

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

(2-hydroxy-5-nitrophenyl)methyl thiocyanate

InChI

InChI=1S/C8H6N2O3S/c9-5-14-4-6-3-7(10(12)13)1-2-8(6)11/h1-3,11H,4H2

InChI Key

UJQPFKJEDQKYEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CSC#N)O

Origin of Product

United States

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